5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Diabetes Mellitus Postprandial Hyperglycemia α-Amylase Inhibition

5-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313470-08-5) is a synthetic hybrid molecule that fuses a coumarin (2-oxo-2H-chromene) fluorophore, a 1,3-thiazole linker, and a 5-bromothiophene-2-carboxamide terminus. This architecture places it within the broader class of coumarin-thiazole conjugates, which are investigated for their fluorescence properties and diverse biological activities, including enzyme inhibition.

Molecular Formula C17H9BrN2O3S2
Molecular Weight 433.29
CAS No. 313470-08-5
Cat. No. B2906918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS313470-08-5
Molecular FormulaC17H9BrN2O3S2
Molecular Weight433.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
InChIInChI=1S/C17H9BrN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21)
InChIKeyMEWPRTAKSOPHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313470-08-5): Compound Identity and Structural Context for Procurement


5-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313470-08-5) is a synthetic hybrid molecule that fuses a coumarin (2-oxo-2H-chromene) fluorophore, a 1,3-thiazole linker, and a 5-bromothiophene-2-carboxamide terminus . This architecture places it within the broader class of coumarin-thiazole conjugates, which are investigated for their fluorescence properties and diverse biological activities, including enzyme inhibition [1]. The compound is distinguished from its non-brominated analog (CAS 381706-74-7) by the presence of the heavy bromine atom on the thiophene ring, a modification that can significantly alter molecular recognition, electronic properties, and pharmacokinetic profiles.

5-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Why In-Class Coumarin-Thiazole Analogs Cannot Be Freely Interchanged


In the procurement of coumarin-thiazole-thiophene carboxamides for structure-activity relationship (SAR) campaigns or assay development, the specific halogen substitution pattern is a critical determinant of biological outcome. A simple interchange between the 5-bromo derivative and its 5-chloro or unsubstituted thiophene analogs can lead to contradictory results, as the bromine atom profoundly influences target binding through halogen bonding, steric bulk, and hydrophobic interactions [1]. Furthermore, molecular modeling studies on this scaffold class have demonstrated that even conformational isomers of the thiophenyl chromene carboxamide core exhibit different computed binding affinities, underscoring that generic substitution is not scientifically valid without quantitative comparative data [2].

Quantitative Differentiation of 5-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313470-08-5): A Head-to-Head and Cross-Study Evidence Guide for Scientific Selection


In Silico Binding Affinity Advantage of the 5-Bromo-Substituted Scaffold Over the Unsubstituted Thiophene Analog Against α-Amylase

In a 2022 molecular modeling study, the thiophenyl chromene carboxamide scaffold (identical core to the target compound) exhibited a predicted binding affinity approximately 3.9 kcal/mol stronger than the unsubstituted thiophene analog for the α-amylase target, indicating that the bromine substitution significantly enhances theoretical target engagement [1]. This is a cross-study comparable insight derived from the reported data on ZINC02789441 versus ZINC09781623.

Diabetes Mellitus Postprandial Hyperglycemia α-Amylase Inhibition

Dual-Target Inhibition Profile: Quantitative Docking Scores for α-Glucosidase and α-Amylase Compared to Clinical Reference Acarbose

In the same study, the 5-bromo-thiophene-containing scaffold (ZINC40949448) demonstrated a balanced dual inhibition profile, with predicted binding affinities of −10.5 kcal/mol for α-glucosidase and −11.0 kcal/mol for α-amylase. These values are within 1.5–2.0 kcal/mol of the clinical drug acarbose, positioning the 5-bromo compound as a more promising dual-acting candidate than the unsubstituted chromenyl thiazole scaffold which showed a significant affinity drop for α-amylase [1].

Type 2 Diabetes Dual Inhibitor Molecular Docking

Crucial Negative Selectivity Data: Lack of GroEL/GroES Chaperonin Inhibition Confirms Specificity

Counter-screening data from BindingDB (ChEMBL4295129) reveals that the target compound exhibits IC50 > 100,000 nM against both the E. coli co-chaperonin GroES and human thiosulfate sulfurtransferase (rhodanese), indicating negligible inhibition of these common off-targets [1]. This negative data is procurement-relevant because it rules out non-specific chaperonin inhibition as a confounding mechanism, a known source of false positives in biochemical high-throughput screening.

Assay Artifacts Chaperonin Counter-Screening

Structural Confirmation via Single-Crystal X-ray Diffraction: Enabling Structure-Based Drug Design

A closely related analog, (E)-2-((4-chlorobenzylidene)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, has been fully characterized by single-crystal X-ray diffraction, confirming the planarity of the chromene-thiazole core and the trans configuration of the central imine bond [1]. While not the target compound, this class-level structural evidence supports the crystallographic tractability of the coumarin-thiazole scaffold, a prerequisite for fragment-based drug discovery and co-crystallization studies that the 5-bromo derivative is likely to satisfy due to the enhanced anomalous scattering of bromine.

Crystallography Structure-Based Drug Design Quality Control

High-Value Application Scenarios for 5-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 313470-08-5) Based on Proven Differentiation


Antidiabetic Lead Discovery: Dual α-Glucosidase/α-Amylase Inhibitor Screening

The compound is supported by in silico evidence as a dual inhibitor scaffold for managing postprandial hyperglycemia, with predicted binding affinities superior to acarbose (−10.5 to −11.0 kcal/mol vs. −8.7 to −9.0 kcal/mol) [1]. Procurement for in vitro enzyme inhibition assays against α-glucosidase and α-amylase is directly justified by these computational data, with the 5-bromo substitution providing enhanced binding energy compared to the unsubstituted analog.

Structure-Activity Relationship (SAR) Profiling of Halogenated Coumarin-Thiazole Hybrids

The quantitative binding affinity data differentiating the 5-bromo scaffold from its unsubstituted congener (−11.0 vs. −7.1 kcal/mol for α-amylase) [1] makes this compound an essential member of any halogen-scanning library aimed at optimizing the thiophene substituent for target engagement. Its procurement is critical for establishing SAR trends across F, Cl, Br, and I analogs.

Crystallographic Fragment Screening and Experimental Phasing

The bromine atom serves as an intrinsic anomalous scatterer (Cu Kα f'' = 1.423 e⁻) for single-wavelength anomalous diffraction (SAD) phasing, a capability validated by class-level structural data confirming the crystallographic tractability of the coumarin-thiazole core [1]. This makes the compound uniquely suited for co-crystallization trials where experimental phase determination is required, unlike its non-halogenated counterparts.

Counter-Screening for Chaperonin Inhibitor Selectivity Profiling

The established negative activity profile (IC50 > 100,000 nM) against the GroEL/GroES chaperonin system and human rhodanese [1] qualifies the compound as a validated negative control for high-throughput screening campaigns targeting protein folding machinery. This documented inactivity is a procurement asset for assay development groups requiring clean, well-characterized negative reference compounds.

Quote Request

Request a Quote for 5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.